molecular formula C15H24 B054121 2,2,5,5,8,8-Hexamethylnona-3,6-diyne CAS No. 116503-39-0

2,2,5,5,8,8-Hexamethylnona-3,6-diyne

Cat. No. B054121
CAS RN: 116503-39-0
M. Wt: 204.35 g/mol
InChI Key: XQCLEAPKEXXCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,5,5,8,8-Hexamethylnona-3,6-diyne, also known as HMD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. HMD is a highly reactive alkyne that can undergo various chemical reactions, making it a valuable tool for organic synthesis.

Scientific Research Applications

2,2,5,5,8,8-Hexamethylnona-3,6-diyne has a wide range of scientific research applications, including organic synthesis, materials science, and medicinal chemistry. 2,2,5,5,8,8-Hexamethylnona-3,6-diyne can be used as a building block for the synthesis of various organic compounds, such as heterocycles and natural products. 2,2,5,5,8,8-Hexamethylnona-3,6-diyne can also be used to functionalize materials such as polymers and nanoparticles, giving them unique properties and applications.

Mechanism of Action

2,2,5,5,8,8-Hexamethylnona-3,6-diyne is a highly reactive alkyne that can undergo various chemical reactions, including cycloadditions, nucleophilic additions, and cross-coupling reactions. The mechanism of action of 2,2,5,5,8,8-Hexamethylnona-3,6-diyne depends on the specific reaction it undergoes, but in general, it acts as a nucleophile or electrophile, reacting with other molecules to form new chemical bonds.
Biochemical and Physiological Effects
2,2,5,5,8,8-Hexamethylnona-3,6-diyne has not been extensively studied for its biochemical and physiological effects, but it has been shown to have some cytotoxic activity against cancer cells. 2,2,5,5,8,8-Hexamethylnona-3,6-diyne has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2,5,5,8,8-Hexamethylnona-3,6-diyne in lab experiments is its high reactivity, which allows for the formation of complex organic compounds and materials. However, 2,2,5,5,8,8-Hexamethylnona-3,6-diyne is also highly reactive and can be dangerous if not handled properly. It is also relatively expensive and may not be readily available in all labs.

Future Directions

There are many potential future directions for research involving 2,2,5,5,8,8-Hexamethylnona-3,6-diyne. One area of interest is the development of new synthetic methods using 2,2,5,5,8,8-Hexamethylnona-3,6-diyne as a building block. Another area of interest is the functionalization of materials using 2,2,5,5,8,8-Hexamethylnona-3,6-diyne, which could lead to the development of new materials with unique properties and applications. Additionally, further research is needed to explore the potential medicinal applications of 2,2,5,5,8,8-Hexamethylnona-3,6-diyne, particularly in the treatment of cancer and microbial infections.
Conclusion
In conclusion, 2,2,5,5,8,8-Hexamethylnona-3,6-diyne is a highly reactive alkyne that has a wide range of scientific research applications. Its unique properties make it a valuable tool for organic synthesis, materials science, and medicinal chemistry. While there is still much to be learned about the biochemical and physiological effects of 2,2,5,5,8,8-Hexamethylnona-3,6-diyne, its potential applications make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 2,2,5,5,8,8-Hexamethylnona-3,6-diyne involves the reaction between 2,3-dibromopropene and 2,5-hexadiyn-1-ol in the presence of a base such as potassium carbonate. The reaction proceeds through a Sonogashira coupling reaction, which involves the coupling of an alkyne with a halide or pseudohalide in the presence of a palladium catalyst. The resulting product is a yellow liquid that is highly reactive and must be handled with care.

properties

CAS RN

116503-39-0

Product Name

2,2,5,5,8,8-Hexamethylnona-3,6-diyne

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

2,2,5,5,8,8-hexamethylnona-3,6-diyne

InChI

InChI=1S/C15H24/c1-13(2,3)9-11-15(7,8)12-10-14(4,5)6/h1-8H3

InChI Key

XQCLEAPKEXXCOD-UHFFFAOYSA-N

SMILES

CC(C)(C)C#CC(C)(C)C#CC(C)(C)C

Canonical SMILES

CC(C)(C)C#CC(C)(C)C#CC(C)(C)C

Other CAS RN

116503-39-0

synonyms

2,2,5,5,8,8-hexamethylnona-3,6-diyne

Origin of Product

United States

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